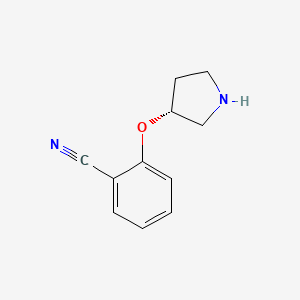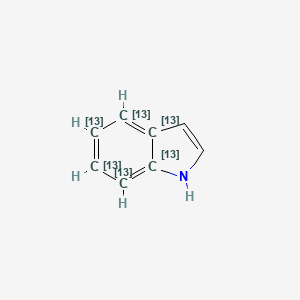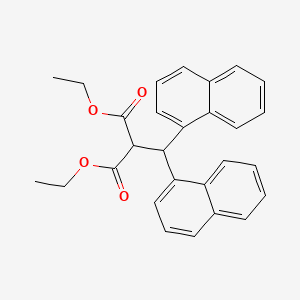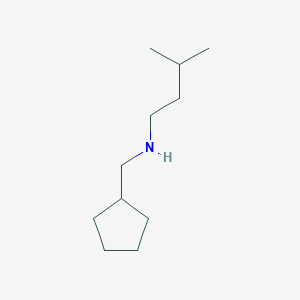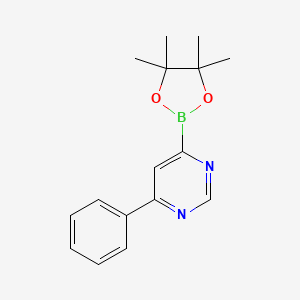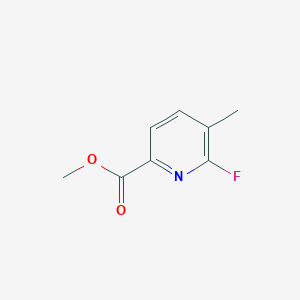
Methyl 6-fluoro-5-methylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-fluoro-5-methylpicolinate: is an organic compound with the molecular formula C8H8FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 6-position is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-5-methylpicolinate typically involves the esterification of 6-fluoro-5-methylpicolinic acid. One common method is to react 6-fluoro-5-methylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
6-fluoro-5-methylpicolinic acid+methanolsulfuric acidMethyl 6-fluoro-5-methylpicolinate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 6-fluoro-5-methylpicolinate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 6-substituted-5-methylpicolinates.
Oxidation: Formation of 6-fluoro-5-methylpicolinic acid.
Reduction: Formation of 6-fluoro-5-methylpicolinyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 6-fluoro-5-methylpicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Agrochemicals: It is investigated for its potential use as a herbicide or pesticide due to its structural similarity to other bioactive picolinates.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 6-fluoro-5-methylpicolinate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-fluoro-6-methylpicolinate: Similar in structure but with the fluorine atom at the 5-position.
6-Fluoro-5-methylpicolinic acid: The carboxylic acid analog of Methyl 6-fluoro-5-methylpicolinate.
6-Fluoro-5-methylpicolinyl alcohol: The reduced form of this compound.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atom and the ester group, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.
Eigenschaften
Molekularformel |
C8H8FNO2 |
|---|---|
Molekulargewicht |
169.15 g/mol |
IUPAC-Name |
methyl 6-fluoro-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-4-6(8(11)12-2)10-7(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
ROZPXJDEIIFXJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


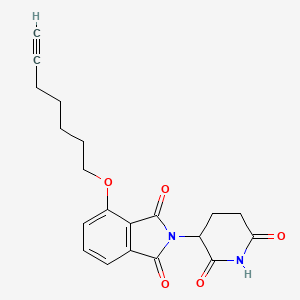
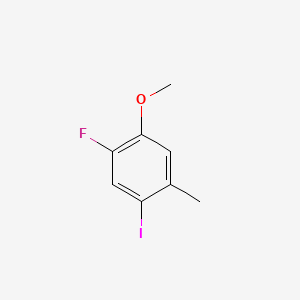

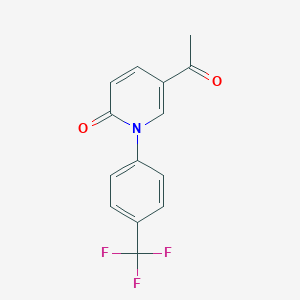


![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
